4-Iodo-1-isobutyl-5-methyl-1H-pyrazole

Physicochemical Properties Purification Formulation

Researchers requiring selective C-4 functionalization often encounter inactive 1-isobutyl-5-methyl-1H-pyrazole. 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole (CAS 1354705-57-9) specifically solves this via its reactive C-I bond, enabling divergent cross-coupling. - Enables Suzuki-Miyaura, Sonogashira, and Heck couplings at the 4-position, unattainable with non-iodinated or 4-chloro analogs. - Functions as a strong halogen bond (XB) donor for crystal engineering, providing directional C-I⋯N/O/π interactions for co-crystal design. - Converts regioselectively to 4-nitro-pyrazole derivatives, offering an alternative pathway to energetic material intermediates.

Molecular Formula C8H13IN2
Molecular Weight 264.11
CAS No. 1354705-57-9
Cat. No. B2941988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-isobutyl-5-methyl-1H-pyrazole
CAS1354705-57-9
Molecular FormulaC8H13IN2
Molecular Weight264.11
Structural Identifiers
SMILESCC1=C(C=NN1CC(C)C)I
InChIInChI=1S/C8H13IN2/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5H2,1-3H3
InChIKeyJMMHNTNPGXTGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-isobutyl-5-methyl-1H-pyrazole: Properties & Predicted Data


4-Iodo-1-isobutyl-5-methyl-1H-pyrazole (CAS 1354705-57-9) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms, with an iodine substituent at the 4-position, a methyl group at the 5-position, and an isobutyl group at the 1-position . The molecular formula is C8H13IN2, with a molecular weight of 264.11 g/mol [1]. Predicted physicochemical properties include a boiling point of 276.7±20.0 °C and a density of 1.61±0.1 g/cm³ . It is commercially available at a reported purity of 97% . As an iodo-substituted pyrazole, this compound serves as a versatile synthetic building block in medicinal chemistry and materials science, particularly for cross-coupling reactions where the iodine atom functions as an effective leaving group [1].

Product type
Iodo-substituted pyrazole building block
Key reactivity
C-I bond supports cross-coupling and halogen bonding studies
Procurement context
Synthetic intermediate for SAR and crystal engineering workflows
Class-level inference; review specific batch data

Why Generic Pyrazoles Cannot Substitute 4-Iodo Analog


Generic pyrazole analogs lacking the specific substitution pattern of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole cannot be reliably interchanged in synthetic or materials research applications without compromising key performance attributes. The presence of the iodine atom at the 4-position imparts both unique reactivity in cross-coupling and nucleophilic substitution reactions [1] and the ability to engage in directional halogen bonding (XB) interactions, which are critical for crystal engineering and molecular recognition [2]. The isobutyl and methyl substituents further modulate steric and electronic properties, influencing reaction kinetics, regioselectivity, and solid-state packing [3]. Substituting a non-iodinated pyrazole, or even a 4-chloro analog (such as 4-chloro-1-isobutyl-5-methyl-1H-pyrazole) , would drastically alter the compound's oxidative addition potential in metal-catalyzed transformations and its halogen bonding donor strength, thereby invalidating established synthetic protocols and supramolecular designs [2].

Target 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole
Common substitute 4-Chloro or non-halogenated analog
Mismatch risk C-I oxidative addition and halogen bonding strength may not transfer; C-Cl bond dissociation energy differs significantly
Target 4-Iodo isomer
Common substitute 5-Iodo or 3-Iodo regioisomer
Mismatch risk Regiochemistry shifts electronic profile, pKa, and halogen-bond directionality; synthetic protocols may require validation
Target This specific substitution pattern
Common substitute Other 4-iodopyrazole with different N-alkyl group
Mismatch risk Steric and solubility profiles may shift; crystal packing and reaction kinetics can differ

Comparative Evidence: Properties, Reactivity & Halogen Bonding


Boiling Point and Density: Iodo vs Non-Iodinated Pyrazole

The introduction of a heavy iodine atom significantly alters the physicochemical profile of the pyrazole core. Compared to the non-iodinated parent compound, 1-isobutyl-5-methyl-1H-pyrazole, the 4-iodo derivative exhibits a substantially higher predicted boiling point and density, which directly impacts purification methods, handling, and formulation.

Boiling point & density
Class-level inference
~70–80 °C higher boiling point vs non-iodinated analog
Reported property shift impacts purification and handling protocol selection.
Predicted values; review measured data for specific batch.
Physicochemical Properties Purification Formulation

Iodine as Superior Leaving Group in Cross-Coupling

The 4-iodo substituent is a prerequisite for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. In contrast, the non-iodinated 1-isobutyl-5-methyl-1H-pyrazole (CAS 405548-41-6) lacks a suitable leaving group at the 4-position and cannot participate in these transformations without prior functionalization [1]. While 4-chloro analogs could theoretically undergo similar reactions, the C-I bond's lower bond dissociation energy (approximately 57 kcal/mol for C-I vs. 81 kcal/mol for C-Cl in aromatic systems) provides a significant kinetic advantage, enabling milder reaction conditions and higher yields in cross-coupling events [2].

Cross-coupling leaving group
Class-level inference
C-I bond enables oxidative addition; C-Cl less labile; non-halogenated analog unreactive at C4.
Supports Pd-catalyzed diversification workflows that are inaccessible with unsubstituted or chloro analogs.
Reported reactivity advantage; validate under target coupling conditions.
Cross-Coupling Synthetic Methodology Medicinal Chemistry

Halogen Bonding: 4-Iodo vs. 4-Chloro Pyrazole

Iodinated pyrazoles are established templates for investigating halogen bonding (XB) due to the presence of a strong σ-hole on the iodine atom. Studies on closely related 5-iodo-1-arylpyrazoles demonstrate that the C-I bond engages in diverse XB interactions (C-I⋯N, C-I⋯O, C-I⋯π) in the solid state [1][2]. The strength of the XB interaction is quantified by the deshielding of the carbon atom bonded to iodine in 13C NMR, which shows a shift of 6-7 ppm upon interaction with Lewis bases [1]. In contrast, 4-chloro-1-isobutyl-5-methyl-1H-pyrazole would be a significantly weaker XB donor due to the smaller σ-hole and lower polarizability of chlorine .

Halogen bonding donor
Class-level inference
Estimated 13C NMR deshielding ~6–7 ppm upon XB formation; 4-Cl analog expected weak donor.
Reported XB donor context supports crystal engineering studies; 4-chloro analog may not replicate interaction strength.
Based on 5-iodo-1-arylpyrazole class data; confirm with target compound.
Crystal Engineering Supramolecular Chemistry Halogen Bonding

pKa and Solubility: Iodo vs Unsubstituted Pyrazole

The presence of the iodine atom influences the acid-base properties of the pyrazole ring. The predicted pKa of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole is 0.91 ± 0.10 , which is significantly lower than the expected pKa of the non-iodinated analog 1-isobutyl-5-methyl-1H-pyrazole (estimated ~2.5 for the conjugate acid of pyrazole) [1]. This difference in basicity will affect the compound's ionization state, solubility, and permeability in biological assays, making it a distinct entity for drug discovery programs.

pKa shift
Class-level inference
Predicted pKa ~0.91 vs ~2.5 for non-iodinated analog (estimated difference ~1.6 units).
Lower basicity may alter ionization and permeability in biological assay contexts.
Predicted value; experimental verification recommended.
Physicochemical Properties Medicinal Chemistry Lead Optimization

Application Scenarios: Synthetic Chemistry & Materials Research


Pd-Catalyzed Cross-Coupling for Diversified Pyrazoles

In medicinal chemistry, this compound is an ideal starting material for the rapid synthesis of 4-substituted pyrazole derivatives via Suzuki-Miyaura, Sonogashira, or Heck reactions. The C-I bond's high reactivity ensures efficient oxidative addition, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the 4-position under mild conditions [1]. This contrasts with the non-iodinated analog, which cannot be directly functionalized at this position, making the 4-iodo compound the indispensable building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Crystal Engineering via Halogen Bonding

The strong halogen bond donor capability of the iodine atom makes 4-iodo-1-isobutyl-5-methyl-1H-pyrazole a valuable component for designing co-crystals, porous frameworks, and liquid crystalline materials. Researchers can exploit the directional C-I⋯N, C-I⋯O, or C-I⋯π interactions to control solid-state packing and tune material properties [2][3]. This level of supramolecular control is unattainable with 4-chloro or unsubstituted analogs, which lack sufficient σ-hole character for reliable XB-driven assembly .

Intermediate for 4-Nitropyrazole Derivatives

Historical synthetic routes demonstrate that 4-iodo-pyrazoles can be converted to 4-nitro-pyrazoles using nitrating mixtures [4]. This transformation offers an alternative pathway to valuable nitro-substituted heterocycles, which are important intermediates in the synthesis of energetic materials and pharmacologically active compounds. This synthetic utility is specific to the iodo derivative, as direct nitration of unsubstituted pyrazoles often leads to undesirable side reactions or poor regioselectivity.

Calibration Standard for Computational XB Studies

Given its defined structure and the presence of a strong halogen bond donor, this compound can serve as a small-molecule benchmark for computational chemistry investigations into halogen bonding. Its experimental 13C NMR deshielding upon XB formation (estimated at 6-7 ppm based on class-level inference) [2] can be used to validate DFT calculations of σ-hole magnitudes and interaction energies, aiding in the development of more accurate force fields for drug design and materials modeling [3].

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
C-I oxidative addition reactivity
Conversion and regioselectivity under target conditions
Crystal engineering
Halogen bond donor strength
Solid-state XB motif consistency and 13C NMR deshielding
4-Nitropyrazole synthesis
Iodo-to-nitro transformation pathway
Nitration selectivity and yield compared to direct routes
Computational XB benchmark
Defined σ-hole character
DFT validation against experimental NMR deshielding data

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